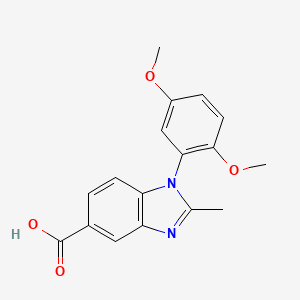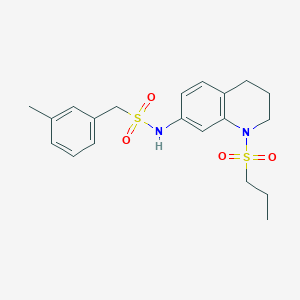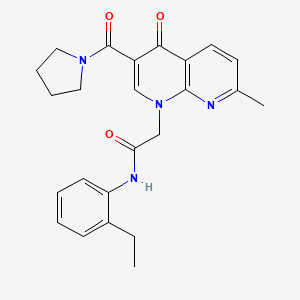
3-(3,4-dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea, also known as DPU-4, is a synthetic compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. DPU-4 belongs to the class of urea derivatives and has shown promising results in various scientific studies for its pharmacological activities.
Aplicaciones Científicas De Investigación
Urea Derivatives in Biosensors
Urea derivatives are instrumental in the development of biosensors, particularly for the detection and quantification of urea concentrations. These sensors are crucial in medical diagnostics and environmental monitoring. Urea biosensors utilize enzyme urease as a bioreceptor element, and their development involves various materials like nanoparticles and conducting polymers to improve sensitivity and stability (Botewad, Gaikwad, Girhe, Thorat, & Pawar, 2021).
Urease Inhibitors in Medicine
Urease inhibitors have been researched for their potential applications in treating gastric and urinary tract infections caused by urease-producing pathogens. These studies explore various chemical classes of urease inhibitors, indicating a wide application of urea derivatives in developing new therapeutic agents (Kosikowska & Berlicki, 2011).
Ureas in Drug Design
Ureas, due to their unique hydrogen-binding capabilities, play a significant role in drug design. They are incorporated in small molecules displaying a broad range of bioactivities. Research on urea derivatives as modulators of biological targets such as kinases and proteases emphasizes the versatility of ureas in medicinal chemistry (Jagtap, Kondekar, Sadani, & Chern, 2017).
Urea Metabolism and Regulation in Agriculture
In agriculture, urea metabolism and its regulation by bacterial urease in ruminants are of significant interest. Urea is an economical nitrogen source for ruminants, and understanding its metabolism can lead to improved efficiency in its use. Studies on urea-degrading bacteria and urea nitrogen metabolism in ruminants contribute to developing strategies to enhance urea utilization efficiency (Jin, Zhao, Zheng, Beckers, & Wang, 2018).
Environmental Impact of Urea-Based Herbicides
Research on the environmental impact of urea-based herbicides such as phenylureas addresses the ecological risks posed by their use in agriculture. Understanding the biological effects of these herbicides on non-target species, particularly in aquatic environments, is crucial for developing safer agricultural practices (Marlatt & Martyniuk, 2017).
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-25-14-7-5-13(6-8-14)23(17-3-2-10-21-17)18(24)22-12-4-9-15(19)16(20)11-12/h4-9,11H,2-3,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGUTUKYHDDYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3007069.png)



![N~4~-(4-chlorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3007076.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide](/img/structure/B3007077.png)
![4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3007078.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B3007081.png)

![2-(2-(indolin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3007085.png)
![N'-(4-chlorobenzoyl)-2-[(4-chlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B3007086.png)
![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B3007087.png)